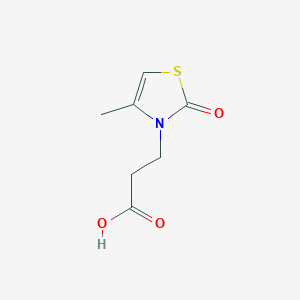

3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid

CAS No.: 852399-57-6

Cat. No.: VC2007391

Molecular Formula: C7H9NO3S

Molecular Weight: 187.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852399-57-6 |

|---|---|

| Molecular Formula | C7H9NO3S |

| Molecular Weight | 187.22 g/mol |

| IUPAC Name | 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H9NO3S/c1-5-4-12-7(11)8(5)3-2-6(9)10/h4H,2-3H2,1H3,(H,9,10) |

| Standard InChI Key | DXKOQSONWZQQNV-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=O)N1CCC(=O)O |

| Canonical SMILES | CC1=CSC(=O)N1CCC(=O)O |

Introduction

Chemical Properties

Molecular Structure

The chemical structure of this compound is characterized by several key functional groups: a heterocyclic thiazole ring with a 2-oxo functionality, a methyl substituent, and a propanoic acid side chain. These structural features are likely to influence its reactivity, solubility, and biological interactions.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid:

| Property | Value |

|---|---|

| CAS Registry Number | 852399-57-6 |

| Molecular Formula | C₇H₉NO₃S |

| Molecular Weight | 187.22 g/mol |

| Physical State | Solid (presumed based on similar compounds) |

| Solubility | Likely soluble in polar organic solvents |

| Acidic Properties | Contains carboxylic acid group (pKa expected ~4-5) |

| Functional Groups | Thiazole ring, lactam, carboxylic acid, methyl group |

The presence of the carboxylic acid group in the propanoic acid side chain imparts acidic properties to the molecule, making it capable of forming salts with bases. This characteristic can affect its solubility profile and potential for formulation in pharmaceutical or agricultural applications.

Chemical Identifiers

The compound can be identified using various chemical notation systems, as detailed in Table 2:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H9NO3S/c1-5-4-12-7(11)8(5)3-2-6(9)10/h4H,2-3H2,1H3,(H,9,10) |

| InChIKey | DXKOQSONWZQQNV-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=O)N1CCC(=O)O |

| PubChem Compound ID | 2998482 |

These identifiers provide standardized ways to represent the compound's structure, enabling precise identification in chemical databases and research literature.

Synthesis Methods

Related Compounds Synthesis

Insights into potential synthesis routes can be gleaned from the preparation of structurally related compounds. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid has been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine and monochloroacetic acid through the Hantzsch method .

Another relevant approach involves the reaction of α-bromoacyl derivatives with thioamide compounds. For example, 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid has been reacted with thiocarbamide or benzenecarbothioamide to obtain thiazole rings . This methodology could potentially be adapted for the synthesis of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid by using appropriate starting materials.

The reaction conditions typically involve:

-

Solvents such as water, acetic acid, DMF, or ethanol

-

Bases like sodium acetate, sodium carbonate, or triethylamine

-

Temperatures ranging from room temperature to 90-100°C

Biological Activities

Agricultural Applications

Some structurally related thiazole compounds have demonstrated promising agricultural applications, particularly in plant growth regulation and crop yield enhancement. For example, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid has been found to promote rapeseed growth, increase seed yield, and enhance oil content .

Table 3 summarizes the effects of a related thiazole compound on fatty acid composition in rapeseed:

| Fatty Acid | Content Change | Concentration for Maximum Effect |

|---|---|---|

| Oleic acid | -0.09% to +0.77% | 50 mg/L (61.51% content) |

| Saturated fatty acids (palmitic, stearic) | Insignificant variation | - |

| Linolenic acid | Slight increase (insignificant) | - |

| Linoleic acid | Increase | 75 mg/L (20.96% content) |

These findings suggest that 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid might possess similar plant growth regulatory properties, potentially affecting seed development, yield, and composition in agricultural applications .

Research Applications

Current Research Status

Current research applications of structurally related thiazole compounds include:

-

Development of novel antimicrobial agents to address the growing challenge of antimicrobial resistance

-

Exploration of plant growth regulators and crop yield enhancers for sustainable agriculture

-

Investigation of potential anti-inflammatory and antioxidant properties

-

Utilization as building blocks in the synthesis of more complex bioactive molecules

Given these trends in related compounds, 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid represents a promising candidate for further investigation across multiple research domains.

Future Research Directions

Several promising research directions for 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid include:

-

Optimization of synthesis protocols to improve yield and purity

-

Comprehensive characterization of physicochemical properties

-

Systematic evaluation of antimicrobial spectrum against a wide range of bacterial and fungal pathogens

-

Assessment of structure-activity relationships through targeted modifications of the core structure

-

Investigation of potential agricultural applications, particularly as plant growth regulators

-

Exploration of possible therapeutic applications beyond antimicrobial activity

-

Development of formulation strategies for potential pharmaceutical or agricultural applications

These research avenues would significantly enhance our understanding of this compound's properties and potential applications, potentially leading to valuable new products in the pharmaceutical or agricultural sectors.

Structural Analogs and Comparisons

Similar Thiazole Derivatives

Several structural analogs of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid have been reported in the literature, providing valuable insights into potential properties and applications of our target compound.

Table 4 presents a comparison of structural analogs with key differences highlighted:

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid | C₇H₉NO₃S | 187.22 g/mol | Reference compound |

| 2-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetic acid | C₆H₇NO₃S | 173.19 g/mol | Shorter side chain (acetic vs. propanoic) |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | C₁₂H₁₂N₂O₃S | ~264 g/mol | Additional phenyl group and different thiazole substitution pattern |

| 3-(5-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanoic acid | C₁₀H₈ClNO₃S | ~257 g/mol | Contains benzothiazole instead of thiazole ring, with 5-chloro substituent |

These structural analogs share core features with our target compound but differ in specific substitution patterns or ring systems. Studying the properties and activities of these related compounds provides valuable indirect evidence about the potential characteristics of 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid .

Structure-Activity Relationships

Analysis of thiazole derivatives with similar structures reveals several structure-activity relationships that may be relevant to 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid:

-

The presence of the 2-oxo functionality on the thiazole ring appears to be important for biological activity in several related compounds

-

The length and nature of the carboxylic acid side chain can significantly influence both physical properties and biological activities

-

Substitution at position 4 of the thiazole ring (methyl group in our target compound) can affect the electron distribution and reactivity of the heterocyclic system

-

The introduction of additional functional groups, such as amino or phenyl substituents, can enhance antimicrobial properties in some thiazole derivatives

These structure-activity relationships suggest that 3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid may possess a unique activity profile based on its specific structural features. Further modifications of this core structure could potentially yield derivatives with enhanced biological activities for specific applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume